molecular formula C74H122N18O25S B1599074 Dtgammae CAS No. 67810-56-4

Dtgammae

Cat. No. B1599074
CAS RN: 67810-56-4
M. Wt: 1695.9 g/mol
InChI Key: YQEWLSJJOSZFHG-DSFKZNPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dtgammae is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic peptide that is derived from the gamma-crystallin protein, which is found in the lens of the eye. This peptide has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for scientific research.

Scientific Research Applications

  • Neuropharmacological Properties : A study identified beta-endorphin-6(16-17) as the principal metabolite of Dtgammae in vitro and assessed its activity in neurotransmitter receptor binding assays. The findings showed that Dtgammae might exert its selective, neuroleptic-like activity through an active metabolite. Despite lacking direct in vitro activity at dopaminergic receptors, Dtgammae inhibited in vivo [3H]spiperone binding in various rat brain areas. This suggests a complex interaction of Dtgammae with the central nervous system, potentially involving indirect mechanisms of dopaminergic activity modulation or antagonism of the postsynaptic dopamine receptor (Schoemaker et al., 1982).

  • Therapeutic Applications in Psychiatric Disorders : Another research showed the potential of Dtgammae in treating schizophrenic patients. In this study, schizophrenic or schizoaffective psychosis patients resistant to conventional neuroleptics showed transient or semipermanent improvement after being treated with Dtgammae. This improvement in psychotic symptoms suggests that Dtgammae could be a promising therapeutic agent for certain psychiatric conditions, potentially through the normalization of beta-endorphin homeostasis in the brain (Verhoeven et al., 1979).

  • Interaction with Opioid System : Research on Dtgammae's impact on the opioid system revealed that chronic treatment with Dtgammae in rats increased sensitivity to morphine. This indicates a significant interaction between Dtgammae and opioid receptor-effector mechanisms, highlighting its potential role in modulating opioid-mediated responses (Neil et al., 1981).

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H122N18O25S/c1-36(2)29-47(66(108)88-57(38(5)6)70(112)90-59(40(8)96)71(113)85-49(74(116)117)30-37(3)4)84-69(111)52-20-16-27-92(52)73(115)60(41(9)97)91-63(105)44(21-23-53(77)98)81-67(109)50(34-93)86-61(103)43(19-14-15-26-75)80-62(104)45(22-24-56(101)102)82-68(110)51(35-94)87-72(114)58(39(7)95)89-64(106)46(25-28-118-10)83-65(107)48(31-42-17-12-11-13-18-42)79-55(100)33-78-54(99)32-76/h11-13,17-18,36-41,43-52,57-60,93-97H,14-16,19-35,75-76H2,1-10H3,(H2,77,98)(H,78,99)(H,79,100)(H,80,104)(H,81,109)(H,82,110)(H,83,107)(H,84,111)(H,85,113)(H,86,103)(H,87,114)(H,88,108)(H,89,106)(H,90,112)(H,91,105)(H,101,102)(H,116,117)/t39-,40-,41-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,57+,58+,59+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEWLSJJOSZFHG-DSFKZNPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H122N18O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dtgammae

CAS RN

67810-56-4
Record name gamma-Endorphin, des-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067810564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
18
Citations
A Capasso, A Loizzo - Progress in neuro-psychopharmacology & …, 2000 - europepmc.org
The effect exerted by two gamma-endorphin derivatives (DTgammaE and DEgammaE) was investigated on morphine-induced inhibition on the electrically contractions of guinea pig …
Number of citations: 2 europepmc.org
WM Verhoeven - Gerontologie, 1981 - europepmc.org
This article comprises a systematic ans schematic survey of neuroleptics and antidepressants, their mode of action in the central nervous system, indications and side-effects. Psychic …
Number of citations: 2 europepmc.org
Y He, Y Lu, Y Shen, F Wu, X Xu, E Kong… - Journal of Medical …, 2019 - Wiley Online Library
… Moreover, studies have shown that glycyl-glutamine, DTgammaE, and DEgammaE, which are the active peptide and fragments derived from β-EP, respectively, present favorable …
Number of citations: 6 onlinelibrary.wiley.com
TP Davis, TJ Abbruscato, RD Egleton - Peptides, 2015 - Elsevier
When the Davis Lab was first asked to contribute to this special edition of Peptides to celebrate the career and influence of Abba Kastin on peptide research, it felt like a daunting task. It …
Number of citations: 11 www.sciencedirect.com
HJR Hoenders, AA Bartels-Velthuis… - The Journal of …, 2018 - ncbi.nlm.nih.gov
Patients with psychotic disorders regularly use natural medicines, although it is unclear whether these are effective and safe. The aim of this study was to provide an overview of …
Number of citations: 28 www.ncbi.nlm.nih.gov
MM Klavdieva - Frontiers in neuroendocrinology, 1996 - researchgate.net
The current period of studies on neuropeptides may be characterized by the appearance of a unifying neuropeptide concept. Various separate pieces of knowledge have been …
Number of citations: 69 www.researchgate.net
JD Barchas, R King, PA Berger - Guidelines for the Use of Psychotropic …, 1984 - Springer
The development of the concept of neuroregulators, substances which might act as neurotransmitters or as neuromodulators in the functioning of neural networks, has proved to be …
Number of citations: 1 link.springer.com
D De Wied, HO Sigling - Neurotoxicity research, 2002 - Taylor & Francis
The present review summarizes the findings on the role of neuropeptides in the pathophysiology of schizophrenia and major depression. Several neuropeptides as vasopressin and …
Number of citations: 65 www.tandfonline.com
R Hoenders, A Bartels-Velthuis, N Vollbehr… - J Altern Complement …, 2014 - Citeseer
Conclusion: High-quality research on natural medicines for schizophrenia is scarce. However, there is emerging evidence for improved outcome for glycine, sarcosine, NAC, some …
Number of citations: 8 citeseerx.ist.psu.edu
H Elkis - Psychiatric Clinics of North America, 2007 - Elsevier
This article opens with a brief history of pharmacologic treatment of schizophrenia. It then discusses the definition and treatment of treatment-resistant schizophrenia, with particular …
Number of citations: 262 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.